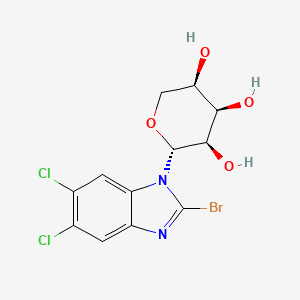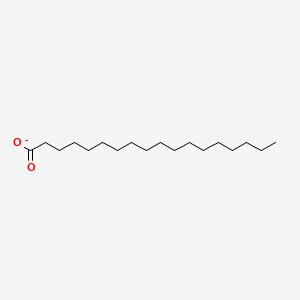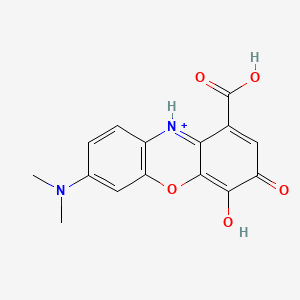
1-Carboxy-7-(dimethylamino)-3,4-dihydroxyphenoxazin-5-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gallocyanin(1+) is an organic cation that is 3,4-dihydroxyphenoxazin-5-ium carrying additional carboxy and dimethylamino groups at positions 1 and 7 respectively. The chloride salt is the histological dye 'gallocyanin'. It has a role as a fluorochrome and a histological dye.
Scientific Research Applications
Photocleavage Properties
Research indicates that certain compounds related to 1-Carboxy-7-(dimethylamino)-3,4-dihydroxyphenoxazin-5-ium, like 1-acyl-7-nitroindolines, show potential as photolabile precursors for carboxylic acids, particularly neuroactive amino acids. The presence of electron-donating substituents can significantly affect their photolysis efficiency (Papageorgiou & Corrie, 2000).
Nonlinear Optical Properties
Studies have explored the nonlinear optical properties of similar compounds, such as 3-(Dimethylamino)-7-aminophenothiazin-5-ium chloride, in various solvents. These properties are crucial for applications in photonics and optoelectronics (Badran, 2012).
Antitumor Activity
Compounds structurally related to 1-Carboxy-7-(dimethylamino)-3,4-dihydroxyphenoxazin-5-ium, such as derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, demonstrate in vivo antitumor activity, binding well to DNA through intercalation and showing effectiveness against certain types of cancers (Denny, Atwell, Rewcastle, & Baguley, 1987).
Synthesis of Fluorescent Probes
The synthesis of isomerically pure 5- and 6-carboxytetramethylrhodamines, which include dimethylamino groups, has been developed for use in DNA probes. These probes play a significant role in molecular biology and genetic research (Kvach et al., 2009).
Peptide Coupling in Biochemistry
Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate reagent (BOP) has been utilized as a coupling reagent for conjugated carboxylic acids with methyl ester amino acids hydrochloride, illustrating the role of dimethylamino groups in biochemical synthesis (Brunel, Salmi, & Letourneux, 2005).
Molecular Structure Analysis
1,1-Dimethyl-3-oxo-1,4-diazepan-1-ium chloride and 1,1-dimethyl-1-carboxymethyl-3-aminopropyl ammonium hydrochloride, related to the compound , have been studied for their molecular structure and spectral properties, contributing to the understanding of the chemical properties of such compounds (Kowalczyk, 2008).
properties
Product Name |
1-Carboxy-7-(dimethylamino)-3,4-dihydroxyphenoxazin-5-ium |
|---|---|
Molecular Formula |
C15H13N2O5+ |
Molecular Weight |
301.27 g/mol |
IUPAC Name |
7-(dimethylamino)-4-hydroxy-3-oxophenoxazin-10-ium-1-carboxylic acid |
InChI |
InChI=1S/C15H12N2O5/c1-17(2)7-3-4-9-11(5-7)22-14-12(16-9)8(15(20)21)6-10(18)13(14)19/h3-6,19H,1-2H3,(H,20,21)/p+1 |
InChI Key |
YBGOLOJQJWLUQP-UHFFFAOYSA-O |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)[NH+]=C3C(=CC(=O)C(=C3O2)O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[6-(4-chlorophenyl)-5-imidazo[2,1-b]thiazolyl]-N-[(3,4-dichlorophenyl)methoxy]methanimine](/img/structure/B1226826.png)
![2-[[1-(4-Chlorophenyl)-4-pyrazolo[3,4-d]pyrimidinyl]amino]-1-butanol](/img/structure/B1226829.png)
![4-Chloro-5-(2,3-dihydro-1,4-benzodioxin-3-yl)thieno[2,3-d]pyrimidine](/img/structure/B1226830.png)
![2-ethyl-4-[[(3-methyl-2-benzofuranyl)-oxomethyl]amino]-1H-1,5-benzodiazepine-3-carboxylic acid ethyl ester](/img/structure/B1226831.png)
![2-Amino-5-[(4-amino-3-sulfonatophenyl)(4-iminio-3-sulfonatocyclohexa-2,5-dien-1-ylidene)methyl]-3-methylbenzene-1-sulfonate](/img/structure/B1226832.png)
![2,6-Dichloro-1,7-dimethylpyrazolo[1,2-a]pyrazole-3,5-dione](/img/structure/B1226836.png)
![3-[amino(carboxy)methyl]cyclopropane-1,2-dicarboxylic acid](/img/structure/B1226837.png)
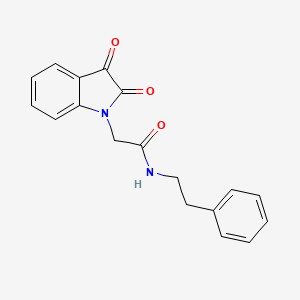
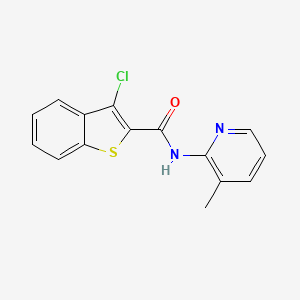
![4-(4-propan-2-ylphenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one](/img/structure/B1226840.png)
![4-(1-azepanylsulfonyl)-N-[5-[(4-chlorophenyl)sulfamoyl]-2-hydroxyphenyl]benzamide](/img/structure/B1226841.png)
![N-(3,4-dimethylphenyl)-4-oxo-3,10-dihydro-2H-pyrimido[1,2-a]benzimidazole-2-carboxamide](/img/structure/B1226844.png)
